molecular formula C13H16N2O2 B13630524 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one

3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one

Cat. No.: B13630524
M. Wt: 232.28 g/mol
InChI Key: IOGZLIAGYIEBIK-UHFFFAOYSA-N
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Description

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one is a spirocyclic compound featuring a benzo[f][1,4]oxazepine core fused to a piperidine ring via a spiro junction. This unique architecture confers metabolic stability and structural rigidity, making it a promising scaffold in medicinal chemistry. The compound was identified through high-throughput screening (HTS) as a hit for stearoyl-CoA desaturase-1 (SCD1) inhibition, a target implicated in metabolic disorders and cancer . Its synthesis often involves multi-step cascade reactions, as seen in related spirocyclic derivatives, though specific synthetic routes for this compound are proprietary .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one

InChI

InChI=1S/C13H16N2O2/c16-12-10-3-1-2-4-11(10)17-13(9-15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16)

InChI Key

IOGZLIAGYIEBIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and General Reaction Scheme

The synthesis of this compound typically involves multi-step organic transformations that strategically construct the spirocyclic framework by cyclization and condensation reactions. The key synthetic approach centers on the reaction between 2-aminophenols and alkynones, followed by intramolecular cyclization to form the benzo[f]oxazepine ring fused with the piperidinone moiety.

General reaction conditions:

This method yields the spirocyclic compound through a 7-endo-dig cyclization process, which is favored under these conditions to form the seven-membered oxazepine ring fused to the piperidinone.

Stepwise Synthetic Procedure

Step Reaction Type Description Conditions/Notes
1 Knoevenagel Condensation Formation of initial benzoxazepine framework by condensation of 2-aminophenol with alkynone derivatives Use of base catalysts; solvent choice critical
2 Cyclization Reaction Intramolecular cyclization to form spiro linkage between benzoxazepine and piperidinone rings Heating in aprotic solvent; 7-endo-dig favored
3 Purification Isolation of the hydrochloride salt for enhanced stability and handling Crystallization or chromatographic methods

Chemical Reaction Analysis Relevant to Preparation

Types of Reactions Involved

  • Cyclization: Formation of the spiro ring system via intramolecular nucleophilic attack
  • Condensation: Knoevenagel-type condensation to assemble key intermediates
  • Functional Group Transformations: Oxidation, reduction, and substitution reactions may be employed to modify intermediates or final products for further derivatization.

Common Reagents and Conditions

Reaction Type Typical Reagents Conditions Purpose
Oxidation Potassium permanganate (KMnO4) Controlled temperature, aqueous media To oxidize intermediates if needed
Reduction Lithium aluminum hydride (LiAlH4) Anhydrous conditions, low temperature To reduce functional groups selectively
Substitution Sodium methoxide, nucleophiles Aprotic solvents, moderate temperature To introduce or replace functional groups

Research Findings and Experimental Data

Enantioselective Synthesis Insights

While direct enantioselective syntheses of this exact spiro compound are limited, related benzoxazepine derivatives have been synthesized using organocatalytic methods involving β-substituted β-hydroxyaminoaldehydes. These methods employ:

  • Enantioselective 1,4-addition of N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes
  • Followed by alkyne addition and oxidation steps
  • Removal of protecting groups to trigger 7-endo-dig cyclization yielding oxazepinone rings.

These advanced methods highlight potential routes to stereoselective synthesis of spiro-oxazepines, which could be adapted for the target compound.

Reaction Yields and Purity

  • Reported yields for laboratory-scale syntheses typically range from moderate to good (50-80%) depending on reaction optimization.
  • Purity is enhanced by isolating the hydrochloride salt form, which also improves compound stability for storage and handling.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials 2-Aminophenols and alkynones
Key Reaction Cyclization via 7-endo-dig mechanism in aprotic solvents at ~100°C
Solvent 1,4-Dioxane or similar aprotic solvents
Temperature Elevated (~100°C)
Reaction Type Knoevenagel condensation followed by intramolecular cyclization
Purification Crystallization or chromatographic isolation of hydrochloride salt
Industrial Scale Optimization of reaction parameters, potential use of continuous flow reactors
Common Side Reactions Oxidation, reduction, and substitution possible during intermediate steps
Enantioselective Options Organocatalytic methods reported for related oxazepine derivatives, adaptable to this compound

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic system in the benzoxazepine ring render the compound susceptible to oxidation. Common oxidizing agents and outcomes include:

Reagent Conditions Product Mechanistic Pathway
Hydrogen peroxide (H₂O₂)Acidic, room temperatureEpoxide derivatives at strained ringsElectrophilic addition across double bonds
Potassium permanganate (KMnO₄)Aqueous, heatedCarboxylic acid derivativesCleavage of conjugated π-systems

These reactions often proceed via radical intermediates or electrophilic attack, depending on the oxidizing agent.

Reduction Reactions

Reductive transformations primarily target the ketone group and aromatic rings:

Reagent Conditions Product Selectivity
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxSecondary alcohol (spiro-piperidin-ol)Complete reduction of ketone to alcohol
Catalytic hydrogenation (H₂/Pd-C)Ethanol, 60°CPartially saturated benzoxazepineSelective reduction of aromatic rings

The ketone reduction proceeds via hydride transfer, while hydrogenation preferentially saturates the benzoxazepine’s conjugated system .

Nucleophilic Substitution Reactions

The piperidinone nitrogen and benzoxazepine oxygen serve as sites for nucleophilic attack:

Nucleophile Conditions Product Reactivity Notes
Sodium methoxide (NaOMe)Methanol, refluxMethoxy-substituted spiro derivativesSN2 displacement at electrophilic carbons
Amines (e.g., NH₃)Polar aprotic solvents, 80°CAmino-functionalized analogsEnhanced by electron-withdrawing groups

Substitution reactions are facilitated by the electron-deficient nature of the spiro-conjugated system.

Ring-Opening and Rearrangement Reactions

Acid- or base-mediated ring-opening reactions exploit the compound’s strained spiro system:

Reagent Conditions Product Key Observations
Concentrated H₂SO₄120°C, 2 hoursLinear diamine-carboxylic acidComplete cleavage of benzoxazepine ring
Aqueous NaOHReflux, 6 hoursBicyclic amine-alcohol derivativePartial ring reorganization

These reactions highlight the compound’s conformational flexibility under harsh conditions .

Comparative Reactivity with Structural Analogues

The spiro configuration distinguishes this compound from related benzoxazepines:

Compound Key Structural Feature Reactivity Difference
Dibenzo[b,f] oxazepineLinear fused ringsLower propensity for spiro-specific reactions
Spiro[piperidine-4,2'-benzoxazepine]Alternative ring sizesAltered steric hindrance in substitution

The spiro junction in 3,4-Dihydro-5H-spiro[benzo[f] oxazepine-2,4'-piperidin]-5-one enhances its susceptibility to ring-opening and stereoselective transformations compared to non-spiro analogues.

Mechanistic Insights

  • Ketone Reduction : LiAlH₄ delivers a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol .

  • Acid-Mediated Ring Opening : Protonation of the ether oxygen weakens the C–O bond, leading to cleavage and formation of carbocation intermediates.

Scientific Research Applications

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one is a complex heterocyclic compound featuring a spiro structure that incorporates a benzoxazepine and piperidine moiety. It has a molecular formula of C13H16N2O2 and a molecular weight of 232.28 . The compound is of interest in medicinal chemistry due to its unique structural arrangement and potential biological effects.

Scientific Research Applications
3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one has diverse applications in scientific research.

  • Chemistry It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology The compound is studied for its potential cytotoxic activities against cell lines such as human embryonic kidney cells (HEK-293) and human colorectal adenocarcinoma HT-29 cells. Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
  • Medicine It is explored for its potential pharmacological properties, including potential use as an antidepressant, analgesic, or calcium channel antagonist. The compound is also of interest due to its potential pharmacological activities, including analgesic and antidepressant effects, and is used in the development of new therapeutic agents targeting specific molecular pathways.
  • Industry Derivatives of the compound are investigated for their potential use in various industrial applications, including materials science and chemical manufacturing.

Mechanism of Action
The mechanism of action of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. For example, it may act on calcium channels, influencing cellular calcium levels and thereby affecting various physiological processes. It may also act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Biological Activities
This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Research suggests that benzoxazepine derivatives exhibit neuroprotective activities. Similar compounds have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Studies on related compounds have shown that certain benzoxazepines displayed AChE inhibitory activity with IC50 values ranging from 6.98μM to 4.0×10−5M, depending on structural modifications.

Comparison with Similar Compounds
Several compounds share structural or functional similarities with this compound.

Compound NameStructure FeaturesUnique Aspects
5-Alkyl-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-4(5H)-oneContains alkyl groups on the benzoxazepine moietyMay exhibit different biological activities due to alkyl substitution
3,4-Dihydrospiro[5H-1-benzazepine-2(1H), 4'-piperidin]-5-oneSimilar spiro structure but different heterocyclic componentsPotentially varies in pharmacological activity due to structural differences
Benzyl derivatives of spiro[benzo[f][1,4]oxazepine]Incorporates benzyl groupsAltered lipophilicity and biological activity compared to non-benzylated forms
Dibenzo[b,f][1,4]oxazepineShares a similar oxazepine coreLacks the spiro linkage and piperidinone moiety
Benzo[b][1,4]oxazepineRelated compound with a simpler structureUsed in various chemical and pharmaceutical applications

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for research and development.

Synthesis

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The benzo[f][1,4]oxazepine core is shared across several pharmacologically active compounds, but substitutions and fused rings lead to divergent bioactivities. Key comparisons include:

Compound Structural Features Biological Activity Key References
3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one Spiro piperidine junction; no additional fused rings. SCD1 inhibition (potential for metabolic disease therapy).
10-Alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives Triazolo ring fused to benzooxazepine; alkoxy substituents at position 10. Anticonvulsant activity (ED₅₀ = 6.9 mg/kg in MES test; superior to carbamazepine).
Dibenzo[b,f][1,4]oxazepine (CR) Dibenzofused oxazepine; no spiro or heterocyclic additions. Riot control agent (low toxicity, high persistence; irritant effects on skin and eyes).
5,6-Dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepines Imidazo ring fused to benzooxazepine; optimized substituents at positions 2 and 7. Selective PI3Kα inhibition (enhanced therapeutic window vs. taselisib).
Spiro[benzo[b][1,4]diazepine-pyrano[3,2-c]chromen]-5'-ones Spiro diazepine-pyrano chromenone system. Synthetic intermediates; no reported bioactivity.

Activity and Mechanism Insights

  • SCD1 Inhibition: The spiro-piperidine moiety in 3,4-Dihydro-5H-spiro[...]-5-one enhances binding to SCD1’s hydrophobic pocket, a feature absent in non-spiro analogues like CR .
  • Anticonvulsant vs. Neurotoxicity : Triazolo derivatives (e.g., compound 8f ) exhibit reduced neurotoxicity (PI = 9.5) compared to classical anticonvulsants, likely due to the triazolo ring improving blood-brain barrier penetration .
  • Irritant vs. Therapeutic Effects : CR’s dibenzofused structure increases environmental persistence but lacks therapeutic relevance, contrasting with the drug-like properties of spiro and triazolo derivatives .

Biological Activity

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one is a heterocyclic compound characterized by its unique spiro structure, which integrates both benzoxazepine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in neuroprotective applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2C_{13}H_{16}N_{2}O_{2}, with a molecular weight of approximately 232.28 g/mol. The compound's structure allows for interactions with various biological targets due to the presence of nitrogen and oxygen atoms.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, derivatives of benzoxazepine structures have been identified as inhibitors of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism. This suggests that the compound may possess similar pharmacological properties worth exploring further.

Neuroprotective Effects

Recent studies have examined the neuroprotective effects of benzoxazepine derivatives against neurotoxicity induced by β-amyloid fragments and oxidative stress. For instance, a related compound demonstrated moderate acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 6.98×106 mol L6.98\times 10^{-6}\text{ mol L}, indicating potential use in treating neurodegenerative diseases like Alzheimer’s .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
5-Alkyl-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-4(5H)-oneAlkyl groups on the benzoxazepine moietyPotentially different biological activities due to alkyl substitution
3,4-Dihydrospiro[5H-1-benzazepine-2(1H), 4'-piperidin]-5-oneSimilar spiro structure but different heterocyclic componentsVariability in pharmacological activity due to structural differences
Benzyl derivatives of spiro[benzo[f][1,4]oxazepine]Incorporates benzyl groupsAltered lipophilicity and biological activity compared to non-benzylated forms

This table illustrates the uniqueness of this compound in terms of its specific structural arrangement and potential biological effects.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Inhibition of Stearoyl-CoA Desaturase : Studies have shown that related compounds effectively inhibit SCD1 activity in vitro, leading to reduced lipid accumulation in cells.
  • Neuroprotective Activity : Research involving human neuroblastoma SH-SY5Y cells indicated that certain derivatives exhibit protective effects against oxidative stress and Aβ-induced toxicity.
  • Anticancer Properties : Compounds structurally related to this compound have displayed significant cell growth inhibitory activity against various cancer cell lines in NCI's screening tests.

Q & A

Basic: What are the key synthetic strategies for constructing the spiro[benzo[f][1,4]oxazepine-piperidine] core?

The synthesis of the spirocyclic core typically involves tandem condensation or cyclization reactions. A practical approach leverages Smiles rearrangements with 2-(1H-pyrazol-5-yl)phenols to form tetracyclic oxazepines under mild conditions . For stereochemical control, enantioselective hydrogenation using Ir-based catalysts (e.g., [Ir(COD)Cl]₂/(S)-Xyl-C₃*-TunePhos) can achieve up to 94% ee for related dibenzo[b,f][1,4]oxazepines . Key steps include:

  • Core formation : Acid-catalyzed cyclization of precursors like 4-hydroxycoumarin with piperidine derivatives.
  • Functionalization : Acylation or halogenation at specific positions to introduce diversity.

Basic: Which analytical techniques are critical for characterizing this compound?

Routine characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm spirocyclic connectivity and substituent positions. For example, quaternary carbons in the spiro center appear as distinct signals in DEPT-135 spectra .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How can researchers address low solubility in biological assays for spirocyclic oxazepines?

Tetracyclic spiro compounds often exhibit poor solubility due to rigid, planar structures. Mitigation strategies include:

  • Derivatization : Introducing polar groups (e.g., hydroxyl, amine) or PEG chains to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability while minimizing solvent toxicity .
  • Nanoparticle encapsulation : Liposomal formulations improve bioavailability for in vivo studies .

Advanced: What experimental designs are used to evaluate the anticancer mechanisms of this compound?

Key assays include:

  • Cytotoxicity screening : MTT or ATP-lite assays against cancer (e.g., K-562 leukemia, T-47D breast) and normal (e.g., WI-38 fibroblast) cell lines to determine selectivity indices .
  • Apoptosis induction : Flow cytometry for Annexin V/PI staining to quantify pre-G₁ apoptosis. Caspase-3 activation and Bax/Bcl-2 ratio analysis via Western blot confirm intrinsic apoptotic pathways .
  • Cell cycle analysis : PI staining and FACS to detect G₂/M arrest, a hallmark of DNA damage response .

Advanced: How to resolve contradictions in reported biological activities of oxazepine derivatives?

Discrepancies in cytotoxicity or receptor binding may arise from:

  • Structural variability : Subtle differences in substituents (e.g., 5-bromo vs. 5-phenyl) drastically alter activity. For example, 5-bromo derivatives inhibit α-chymotrypsin, while phenyl analogs show anticancer effects .
  • Assay conditions : Variations in cell lines, incubation times, or serum concentrations affect results. Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .

Advanced: What methodologies enable structure-activity relationship (SAR) studies for this scaffold?

SAR strategies include:

  • Parallel synthesis : Generate derivatives with systematic substitutions (e.g., halogenation at positions 3, 5, or 7) .
  • Molecular docking : Use AutoDock Vina to predict interactions with targets like caspase-3 or GABA receptors. Validate with mutagenesis studies .
  • Pharmacophore modeling : Identify essential moieties (e.g., spirocyclic core, electron-withdrawing groups) for activity .

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